molecular formula C28H27ClFN3O3 B3406061 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride CAS No. 2097883-38-8

3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride

Cat. No.: B3406061
CAS No.: 2097883-38-8
M. Wt: 508.0
InChI Key: POGRHZASLZKMCH-UHFFFAOYSA-N
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Description

3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core with multiple substituents, including a benzoyl group, a fluorophenyl group, and methoxy groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The use of automated synthesis platforms and high-throughput screening techniques can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activities, such as antiviral, anti-inflammatory, and anticancer properties, make it a valuable tool in biological research.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinoline derivatives

  • Piperazine derivatives

  • Fluorophenyl compounds

Uniqueness: 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride stands out due to its unique combination of functional groups and its potential biological activities. Compared to other quinoline derivatives, its specific substituents contribute to its distinct chemical properties and biological effects.

Properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3.ClH/c1-34-25-16-22-24(17-26(25)35-2)30-18-23(28(33)19-6-4-3-5-7-19)27(22)32-14-12-31(13-15-32)21-10-8-20(29)9-11-21;/h3-11,16-18H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGRHZASLZKMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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